1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O2S/c29-18(27-11-13-28(14-12-27)19-22-9-4-10-23-19)8-7-17-15-31-21(25-17)26-20(30)24-16-5-2-1-3-6-16/h4,9-10,15-16H,1-3,5-8,11-14H2,(H2,24,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAALPOJMIAGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclohexyl-3-(4-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and acylation processes. The methodology often utilizes solvents and reagents that facilitate the formation of the thiazole and urea moieties, which are crucial for the biological activity of the compound.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing primarily on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown potent activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below those of standard antibiotics like kanamycin, suggesting a promising therapeutic potential.
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|---|
| 1-Cyclohexyl... | S. aureus | 5.6 | Lower than kanamycin |
| 1-Cyclohexyl... | E. coli | 7.2 | Comparable to ciprofloxacin |
| 1-Cyclohexyl... | P. aeruginosa | 6.0 | Significantly lower than standard |
Anticancer Activity
In vitro studies have also explored the anticancer effects of this compound. It has been shown to inhibit proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes involved in bacterial fatty acid synthesis pathways. For example, one study reported an IC50 value of 5.6 µM against the enzyme ecKAS III, indicating strong inhibitory potential that correlates with its antibacterial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antibacterial Efficacy : A comparative study involving various derivatives demonstrated that modifications to the pyrimidine and piperazine groups significantly enhanced antibacterial efficacy against resistant bacterial strains.
- Anticancer Research : A detailed investigation into the effects of this compound on breast cancer cells revealed a dose-dependent reduction in cell viability, with mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Structural Analogues
1-Cyclohexyl-3-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)urea (CAS 1091132-75-0)
- Key Differences : The piperazine ring is substituted with an m-tolyl group instead of pyrimidin-2-yl.
- The absence of pyrimidine’s hydrogen-bonding sites may lower target affinity compared to the parent compound .
1-(4-Methoxyphenyl)-3-{4-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3-thiazol-2-yl}urea (CAS 1040665-39-1)
- Key Differences : The urea’s aryl group is 4-methoxyphenyl, and the piperazine is replaced with pyrrolidine.
- Impact : Pyrrolidine, a 5-membered ring, reduces steric hindrance compared to piperazine. The 4-methoxy group may improve solubility but could alter metabolic stability .
VU0255035 Hydrate (CID 24768606)
- Key Differences : Contains a benzo[c][1,2,5]thiadiazole-sulfonamide group instead of thiazole-urea. The piperazine substituent is pyridin-4-yl.
- The pyridinyl group enhances π-π stacking interactions, which may improve binding to charged active sites .
Pharmacological and Physicochemical Properties
Key Observations:
- Piperazine Substituents : Pyrimidin-2-yl (target compound) and pyridin-4-yl (VU0255035) introduce hydrogen-bonding and π-stacking capabilities, critical for enzyme inhibition .
- Urea vs. Sulfonamide : Urea derivatives (target compound, CAS 1091132-75-0) rely on hydrogen bonding, while sulfonamides (VU0255035) may engage in ionic interactions .
- Thiazole vs. Benzothiadiazole : Thiazole’s smaller size may enhance selectivity for compact binding pockets compared to bulkier benzothiadiazole .
Structure-Activity Relationship (SAR) Insights
- Cyclohexyl Group : Enhances lipophilicity, likely improving blood-brain barrier penetration but increasing metabolic oxidation risk .
- Pyrimidin-2-yl vs. m-Tolyl : Pyrimidine’s nitrogen atoms may form critical hydrogen bonds with residues like Asp or Glu in autotaxin or kinase targets, explaining the higher potency of pyrimidine-containing analogs (e.g., PF-8380: IC50 = 2.5 nM) .
- Thiazole Core : Acts as a rigid scaffold, positioning the 3-oxo-propyl-piperazine chain optimally for target engagement. Its replacement with pyrrolidine (CAS 1040665-39-1) may reduce conformational restraint, lowering activity .
Q & A
Q. What are the common synthetic routes for synthesizing 1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions focusing on:
- Step 1 : Preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones.
- Step 2 : Introduction of the 3-oxo-propyl-piperazine moiety using nucleophilic substitution or coupling reactions (e.g., alkylation of piperazine derivatives with bromo-ketones).
- Step 3 : Urea formation via reaction of cyclohexyl isocyanate with the amine-functionalized thiazole intermediate under anhydrous conditions .
- Key Reagents : Thiourea, 4-(pyrimidin-2-yl)piperazine, cyclohexyl isocyanate.
- Optimization : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify urea NH protons (~8–10 ppm) and thiazole/pyrimidine aromatic signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR) : Urea carbonyl stretching (~1650–1700 cm) and thiazole C=N absorption (~1600 cm) .
- X-ray Crystallography (if crystalline): Resolves piperazine-thiazole spatial arrangement .
Q. What functional groups dictate the compound’s reactivity?
- Methodological Answer : Key reactive groups include:
- Urea moiety : Susceptible to hydrolysis under acidic/basic conditions; reacts with electrophiles (e.g., aldehydes).
- Thiazole ring : Participates in electrophilic substitution (e.g., halogenation).
- Pyrimidinyl-piperazine : Acts as a hydrogen bond acceptor; undergoes alkylation at the piperazine nitrogen .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for key steps like urea formation.
- Solvent Effects : COSMO-RS simulations optimize solvent selection for yield improvement.
- Machine Learning : Training models on existing piperazine-thiazole reaction datasets to predict optimal conditions (e.g., catalyst loading, temperature) .
- Case Study : ICReDD’s hybrid computational-experimental workflows reduced optimization time by 40% in similar urea derivatives .
Q. How to address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., kinase vs. PARP1 inhibition) arise from:
- Assay Conditions : Variations in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa).
- Structural Analogues : Impurities in intermediates (e.g., unreacted piperazine) may skew results.
- Mitigation :
- Purity Validation : Use HPLC-MS (>95% purity threshold).
- Dose-Response Curves : Confirm IC values across multiple assays.
- Control Experiments : Test intermediates for off-target effects .
Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Prodrug Design : Mask urea NH with acetyl/prodrug groups.
- Co-solvents : Use DMSO/PEG mixtures for in vivo formulations.
- Nanoparticle Encapsulation : PLGA nanoparticles increase plasma half-life .
Q. How does the thiazole-piperazine scaffold influence structure-activity relationships (SAR)?
- Methodological Answer :
- Thiazole Modifications : Electron-withdrawing groups (e.g., -NO) enhance π-stacking with enzyme active sites.
- Piperazine Substitution : Bulky groups (e.g., pyrimidin-2-yl) improve selectivity for kinase targets.
- Urea Linker : Shortening the spacer reduces conformational flexibility, increasing binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
